5-Methyl-4-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid
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Description
“5-Methyl-4-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid” is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1scc(C(O)=O)c1-c2ccccc2
. This indicates that the molecule contains a thiophene ring with a methyl group and a carboxylic acid group attached. It also has a phenyl group attached through a methoxycarbonylamino linkage . Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can participate in various chemical reactions. For example, they can undergo condensation reactions with sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C12H10O2S, and its molecular weight is 218.27 . It is a solid substance .Safety and Hazards
Future Directions
The future directions for “5-Methyl-4-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid” and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in medicine and industry . Additionally, the development of new synthetic methods could expand the range of accessible thiophene derivatives .
Properties
IUPAC Name |
5-methyl-4-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-12(11(8-20-9)13(16)17)15-14(18)19-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSXOUWKMCDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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